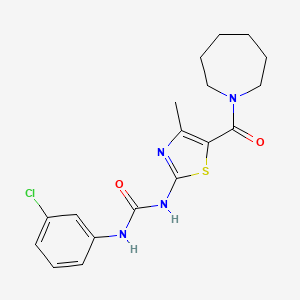
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea, with the CAS number 942010-90-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN4O2S, with a molecular weight of approximately 392.9 g/mol. The structure features a thiazole ring, an azepane carbonyl group, and a chlorophenyl moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O2S |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 942010-90-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Interaction studies have indicated that the compound may exhibit binding affinity for specific enzymes and receptors, which can be evaluated through techniques such as:
- Molecular Docking Simulations : Used to predict how the compound binds to target proteins.
- Surface Plasmon Resonance : Measures the binding kinetics between the compound and its biological targets.
- Isothermal Titration Calorimetry : Assesses the thermodynamics of binding interactions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Its structural components allow it to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its thiazole ring contributes to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Anti-inflammatory Properties
Research indicates that this compound might possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The presence of the chlorophenyl group is thought to enhance its efficacy in modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Various in vitro assays demonstrated that the compound inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Binding Affinity Studies : Investigations using molecular docking revealed that this compound binds effectively to target proteins involved in cancer progression and inflammation.
- Pharmacokinetics : Studies on pharmacokinetic properties indicate that modifications in structure could enhance bioavailability and reduce toxicity, making it a viable candidate for drug development.
属性
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-9-4-2-3-5-10-23)26-18(20-12)22-17(25)21-14-8-6-7-13(19)11-14/h6-8,11H,2-5,9-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDILNHKKXJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














